
5-Chloro-2-fluorobenzyl alcohol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-fluorobenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 5-chloro-2-fluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 5-chloro-2-fluorobenzaldehyde using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-chloro-2-fluorobenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to 5-chloro-2-fluorobenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) in acidic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: 5-Chloro-2-fluorobenzaldehyde.
Reduction: 5-Chloro-2-fluorobenzylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
5-Chloro-2-fluorobenzyl alcohol is primarily utilized as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals. It plays a crucial role in developing fluorinated compounds, which are often more biologically active than their non-fluorinated counterparts .
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its structural properties allow researchers to investigate how modifications affect biological activity, making it valuable for understanding drug mechanisms and enzyme functionality.
Medicine
The compound is being investigated for its potential therapeutic properties. It serves as a building block for drug development, particularly in creating compounds with enhanced pharmacological profiles. Studies have shown that fluorinated benzyl alcohol derivatives can exhibit improved bioavailability and metabolic stability compared to their non-fluorinated analogs .
Industry
In industrial applications, this compound is used in producing agrochemicals, dyes, and polymers. Its ability to participate in nucleophilic substitution reactions makes it suitable for synthesizing various functionalized materials.
Case Study 1: Pharmacological Activity
A review of pharmacological studies highlighted the role of fluorinated compounds in drug development. The incorporation of fluorine into molecular structures has been shown to enhance binding affinity and selectivity towards biological targets, thereby improving therapeutic efficacy. For example, compounds derived from this compound have been explored for their potential in treating metabolic disorders due to their favorable pharmacokinetic properties .
Case Study 2: Synthesis of Agrochemicals
Research demonstrated that this compound could be effectively utilized in synthesizing agrochemicals with improved efficacy against pests and diseases. The fluorine atom contributes to the compound's lipophilicity, enhancing its penetration into biological membranes and increasing its effectiveness as a pesticide .
Data Table: Comparison of Applications
Application Area | Specific Uses | Benefits |
---|---|---|
Chemistry | Intermediate for synthesis | Enables creation of complex organic molecules |
Biology | Study of enzyme interactions | Facilitates understanding of drug mechanisms |
Medicine | Drug development | Improves bioavailability and metabolic stability |
Industry | Production of agrochemicals | Enhances efficacy and penetration of pesticides |
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name: (5-Chloro-2-fluorophenyl)methanol
- Molecular Formula : C₇H₅ClFO
- Molecular Weight : 159.45 g/mol (calculated)
- CAS Number : 188723-58-2
- Structure : A benzyl alcohol derivative with chlorine at the 5-position and fluorine at the 2-position on the aromatic ring.
Key Characteristics
- Purity : ≥98% (GC)
- Applications : Intermediate in pharmaceutical and agrochemical synthesis (e.g., dihydrochloride derivatives for bioactive molecules) .
Comparison with Structurally Similar Compounds
Positional Isomers
Positional isomers differ in the placement of substituents on the benzene ring, leading to distinct physicochemical properties.
Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity |
---|---|---|---|---|---|
5-Chloro-2-fluorobenzyl alcohol | Cl (5), F (2) | C₇H₅ClFO | 159.45 | 188723-58-2 | ≥98% |
2-Chloro-5-fluorobenzyl alcohol | Cl (2), F (5) | C₇H₅ClFO | 159.45 | 261762-59-8 | 97% |
2-Chloro-6-fluorobenzyl alcohol | Cl (2), F (6) | C₇H₅ClFO | 159.45 | 56456-50-9 | 97% |
3-Chloro-4-fluorobenzyl alcohol | Cl (3), F (4) | C₇H₅ClFO | 159.45 | 161446-90-8 | 97% |
Key Observations :
- All isomers share the same molecular formula but differ in substituent positions, impacting reactivity and applications. For example, steric hindrance in 2-Chloro-6-fluorobenzyl alcohol may reduce accessibility for further functionalization compared to the 5-Chloro-2-fluoro isomer .
Trifluoromethyl-Substituted Analogs
The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, altering solubility and stability.
Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity |
---|---|---|---|---|---|
5-Fluoro-2-(trifluoromethyl)benzyl alcohol | F (5), CF₃ (2) | C₈H₆F₄O | 194.13 | 238742-82-0 | 97% |
2-Chloro-5-(trifluoromethyl)benzyl alcohol | Cl (2), CF₃ (5) | C₈H₆ClF₃O | 210.57 | 64372-62-9 | >95% |
Key Observations :
- The -CF₃ group increases molecular weight by ~35–50 g/mol compared to this compound. This enhances hydrophobicity, making trifluoromethyl analogs more suitable for lipid-soluble drug intermediates .
Bromine- and Nitro-Substituted Analogs
Halogen and nitro substitutions influence electronic properties and synthetic utility.
Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity |
---|---|---|---|---|---|
5-Bromo-2-chlorobenzyl alcohol | Br (5), Cl (2) | C₇H₆BrClO | 221.48 | 2316-64-5 | ≥95% |
5-Chloro-2-nitrobenzyl alcohol | Cl (5), NO₂ (2) | C₇H₅ClNO₃ | 187.57 | - | 97% |
Key Observations :
- Bromine increases molecular weight significantly (221.48 g/mol vs.
- Nitro groups (-NO₂) increase acidity (pKa ~8–10 for nitrobenzyl alcohols vs. ~10–12 for chloro/fluoro analogs), enabling selective deprotonation in synthesis .
Amino-Substituted Analogs
Amino groups (-NH₂) introduce nucleophilicity and hydrogen-bonding capacity.
Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity |
---|---|---|---|---|---|
5-Amino-2-chlorobenzyl alcohol | NH₂ (5), Cl (2) | C₇H₈ClNO | 157.60 | 89951-56-4 | 98% |
Key Observations :
- The amino group reduces molecular weight slightly (157.60 g/mol vs. 159.45 g/mol for the target compound) but increases polarity, improving water solubility .
Notes
- Data Gaps : Melting/boiling points and solubility values require experimental validation from primary literature.
Biological Activity
5-Chloro-2-fluorobenzyl alcohol (C₇H₆ClF) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
This compound is characterized by the presence of chlorine and fluorine substituents on a benzyl alcohol backbone. Its molecular weight is approximately 160.58 g/mol, and it exhibits a melting point range of 68–72 °C. The unique combination of halogens enhances its lipophilicity and bioavailability, which may contribute to its biological efficacy .
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial effects against a range of pathogens, including bacteria and fungi. The halogen substituents may enhance membrane permeability, allowing for better interaction with microbial cells.
- Cytotoxic Effects : Studies show that halogenated phenolic compounds can induce cytotoxicity in certain cancer cell lines. This suggests potential applications in cancer therapy.
- Enzyme Interaction : The compound has been investigated for its interactions with metabolic enzymes, suggesting alterations in drug metabolism pathways due to the presence of halogens.
Antimicrobial Activity
A study evaluating the antimicrobial effects of various halogenated phenolic compounds found that this compound exhibited significant activity against Staphylococcus aureus and Candida albicans. The minimal inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 16 µg/mL for C. albicans, indicating promising potential as an antimicrobial agent.
Cytotoxicity Assessment
In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptosis. The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Starting Material : Begin with 5-chloro-2-fluorobenzyl chloride.
- Reagent Addition : Add lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under an inert atmosphere.
- Reflux : Heat the mixture to reflux for several hours.
- Quenching : Quench the reaction with water and purify the product through distillation or chromatography.
This method highlights the importance of controlling reaction conditions to maximize yield and purity .
Comparative Analysis with Similar Compounds
Compound Name | IUPAC Name | Molecular Weight (g/mol) | Key Features |
---|---|---|---|
4-Fluorophenethyl alcohol | 4-Fluorophenethyl alcohol | 158.17 | Contains only one fluorine atom |
5-Bromo-2-fluorophenethyl alcohol | 5-Bromo-2-fluorophenethyl alcohol | 204.06 | Contains bromine instead of chlorine |
2-Chloro-4-fluorophenethyl alcohol | 2-Chloro-4-fluorophenethyl alcohol | 174.56 | Different positioning of halogens |
This table illustrates how structural variations influence biological activity, with this compound potentially exhibiting enhanced properties due to its specific halogen configuration .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Chloro-2-fluorobenzyl alcohol in laboratory settings?
- Methodological Answer : The compound can be synthesized via the reduction of 5-chloro-2-fluorobenzaldehyde using sodium borohydride (NaBH₄) in methanol or ethanol under inert conditions. Alternatively, catalytic hydrogenation with palladium on carbon (Pd/C) may be employed for higher selectivity. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient). Structural confirmation requires H and C NMR to identify the benzyl alcohol moiety (-CHOH) and substituent positions. Compare spectral data with structurally similar compounds like 2-chloro-6-fluorobenzyl alcohol (CAS 56456-50-9, : 160.57) for validation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze H NMR for aromatic protons (δ 7.2–7.5 ppm) and the benzylic CHOH group (δ 4.5–4.7 ppm). F NMR can resolve fluorine coupling patterns.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak at 160.57 (CHClFO).
- Infrared (IR) Spectroscopy : Confirm O-H stretching (~3200–3600 cm) and C-Cl/F vibrations (600–800 cm). Reference data from NIST for analogous compounds (e.g., 2-chloro-6-fluorobenzyl alcohol) for cross-validation .
Q. What are the solubility characteristics of this compound in common organic solvents?
- Methodological Answer : Preliminary solubility tests indicate moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in non-polar solvents (e.g., hexane). For quantitative analysis, prepare saturated solutions and measure via gravimetry or UV-Vis spectroscopy. Compare trends with structurally related alcohols like 5-fluoro-2-hydroxybenzoic acid (logP: 1.3, : 156.11) to infer solubility behavior .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in Grignard reactions?
- Methodological Answer :
- Substrate Protection : Protect the benzaldehyde precursor with a trimethylsilyl (TMS) group to minimize side reactions.
- Catalyst Screening : Test Lewis acids (e.g., BF-EtO) to enhance electrophilicity at the carbonyl carbon.
- Temperature Control : Maintain reaction temperatures between −10°C and 0°C to suppress over-reduction. Monitor progress via TLC (R ≈ 0.3 in 3:1 hexane/EtOAc). Use kinetic data from analogous reactions (e.g., 4-fluoro-2-(trifluoromethyl)benzyl alcohol synthesis) to refine conditions .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing Cl and F substituents activate the benzylic hydroxyl group for nucleophilic displacement. Use Hammett σ constants (Cl: +0.23, F: +0.06) to predict reaction rates.
- Steric Effects : Ortho-fluorine creates steric hindrance, reducing accessibility to the hydroxyl group. Computational modeling (DFT) can map charge distribution and transition states. Compare with 2-chloro-6-fluorobenzyl alcohol’s reactivity (InChIKey: ZZFCUESFXBCRSC-UHFFFAOYSA-N) to isolate steric contributions .
Q. What are the best practices for analyzing degradation products of this compound under various conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), UV light, and humidity. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Degradation Pathways : Identify oxidation products (e.g., 5-chloro-2-fluorobenzoic acid, CAS 394-30-9) using LC-MS/MS. Reference protocols from preanalytical stability studies of halogenated benzyl alcohols for contamination control .
Properties
IUPAC Name |
(5-chloro-2-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHWNKHWLSRSNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378594 | |
Record name | 5-Chloro-2-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188723-58-2 | |
Record name | 5-Chloro-2-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 188723-58-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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